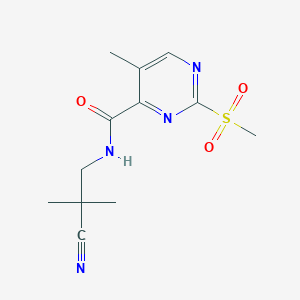
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a critical role in the signaling pathway of cytokines involved in immune function. CP-690,550 has been shown to be effective in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
作用機序
JAK3 is a tyrosine kinase that is involved in the signaling pathway of cytokines that play a critical role in immune function, such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide inhibits JAK3 by binding to the ATP-binding site of the kinase domain, which prevents the phosphorylation of downstream signaling molecules and ultimately reduces the production of cytokines.
Biochemical and Physiological Effects
This compound has been shown to reduce the production of various cytokines involved in immune function, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. This leads to a reduction in inflammation and disease activity in patients with autoimmune diseases. This compound has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.
実験室実験の利点と制限
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied in preclinical and clinical trials, which provides a wealth of data on its mechanism of action and efficacy. However, this compound also has some limitations. It is a relatively non-specific inhibitor, and can inhibit other JAK family members at high concentrations. It also has a short half-life in vivo, which can limit its effectiveness.
将来の方向性
There are several future directions for research on N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide. One area of interest is the development of more specific JAK3 inhibitors that do not inhibit other JAK family members. Another area of interest is the use of this compound in combination with other therapies, such as biologic agents, to improve clinical outcomes in patients with autoimmune diseases. Finally, there is interest in the use of this compound in other disease states, such as cancer, where JAK3 signaling plays a role in tumor growth and progression.
合成法
The synthesis of N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide involves several steps, starting with the reaction of 2-methyl-2-propene-1-sulfonic acid with methylamine to form N-methyl-2-methylsulfonylprop-2-enamide. This compound is then reacted with ethyl cyanoacetate to form N-(2-cyano-2-methylpropyl)-2-methylsulfonylprop-2-enamide. The final step involves the reaction of this compound with 2-amino-5-methylpyrimidine-4-carboxamide to form this compound.
科学的研究の応用
N-(2-Cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of various autoimmune diseases. It has been shown to be effective in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. This compound works by inhibiting the JAK3 signaling pathway, which is involved in the production of cytokines that contribute to inflammation.
特性
IUPAC Name |
N-(2-cyano-2-methylpropyl)-5-methyl-2-methylsulfonylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-8-5-14-11(20(4,18)19)16-9(8)10(17)15-7-12(2,3)6-13/h5H,7H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENIEPWFHKZFGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C(=O)NCC(C)(C)C#N)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

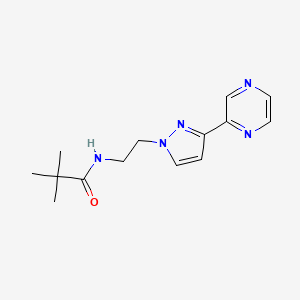
![9-(3-methoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2867076.png)
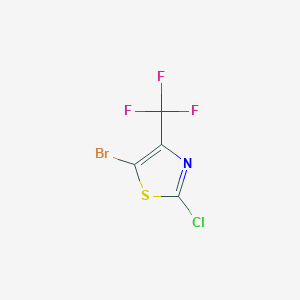
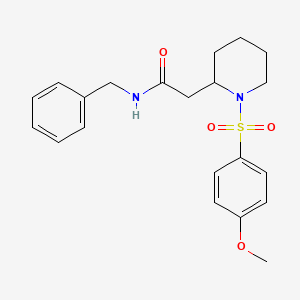
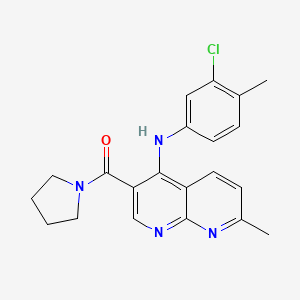
![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2867083.png)
![1-(4-(4,7-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2867084.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2867085.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2867086.png)
![4-(dimethylsulfamoyl)-N-[[4-(4-fluorophenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2867087.png)
![4-methyl-3-nitro-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2867089.png)
![Propan-2-yl [4-(dimethylamino)phenyl][phenyl(phenylamino)methyl]phosphinate](/img/structure/B2867093.png)
![(Z)-2-(1H-benzo[d]imidazol-2-yl)-3-(5-(3-chloro-4-fluorophenyl)furan-2-yl)acrylonitrile](/img/structure/B2867094.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2867095.png)